molecular formula C10H11N3O2 B13302909 2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid

Katalognummer: B13302909
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: KRQKFMJLJRFFHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with a but-3-yn-1-ylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the but-3-yn-1-ylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or THF as the solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The but-3-yn-1-ylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition of their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-methylpyrimidine-5-carboxylic acid: Lacks the but-3-yn-1-yl group, making it less hydrophobic.

    2-[(But-3-yn-1-yl)amino]-4-chloropyrimidine-5-carboxylic acid: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and binding properties.

Uniqueness

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of the but-3-yn-1-ylamino group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

2-(but-3-ynylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-11-10-12-6-8(9(14)15)7(2)13-10/h1,6H,4-5H2,2H3,(H,14,15)(H,11,12,13)

InChI-Schlüssel

KRQKFMJLJRFFHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1C(=O)O)NCCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.